molecular formula C13H14N2O2 B034819 Ethyl 4-amino-2-methylquinoline-6-carboxylate CAS No. 100795-25-3

Ethyl 4-amino-2-methylquinoline-6-carboxylate

Cat. No. B034819
M. Wt: 230.26 g/mol
InChI Key: COTZCHZLPFDMPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of ethyl 4-amino-2-methylquinoline-6-carboxylate involves multiple steps, including the cyclocondensation of isatoic anhydride with ethyl acetoacetate. This process, as described by Jentsch et al. (2018), involves converting anthranilic acids to isatoic anhydrides and reacting them with sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). Another approach involves a one-pot three-component reaction for the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents, highlighting the versatility of synthesis methods for related compounds (Abdel-Mohsen, 2014).

Scientific Research Applications

Synthesis and Derivative Formation

Quinoline derivatives, including those related to ethyl 4-amino-2-methylquinoline-6-carboxylate, are foundational in the synthesis of complex organic molecules. For example, the work by Jentsch et al. (2018) illustrates the synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, a process that is fundamental in constructing key arylquinolines for projects targeting HIV integrase (Jentsch et al., 2018). Similarly, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the diverse potential of quinoline derivatives in synthetic organic chemistry (Gao et al., 2011).

Potential Antibacterial Agents

Quinoline-3-carboxylates have been identified as potential antibacterial agents. Krishnakumar et al. (2012) synthesized ethyl-2-chloroquinoline-3-carboxylates and tested their in vitro antibacterial activity, highlighting the antimicrobial potential of quinoline derivatives (Krishnakumar et al., 2012).

Anticancer Research

Quinoline derivatives also play a significant role in anticancer research. Gaber et al. (2021) aimed to produce new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluate their anticancer effect against the breast cancer MCF-7 cell line, demonstrating the potential of quinoline derivatives in developing new anticancer drugs (Gaber et al., 2021).

Antimicrobial Applications

Another study by Abdel-Mohsen (2014) involved the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives as antimicrobial agents. This work further underscores the role of quinoline derivatives in developing compounds with significant antimicrobial activity (Abdel-Mohsen, 2014).

Future Directions

While specific future directions for Ethyl 4-amino-2-methylquinoline-6-carboxylate are not mentioned in the available literature, the development of robust methods for the selective introduction of multiple functional groups into quinoline derivatives is a topic of ongoing research .

properties

IUPAC Name

ethyl 4-amino-2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTZCHZLPFDMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586472
Record name Ethyl 4-amino-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-methylquinoline-6-carboxylate

CAS RN

100795-25-3
Record name Ethyl 4-amino-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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